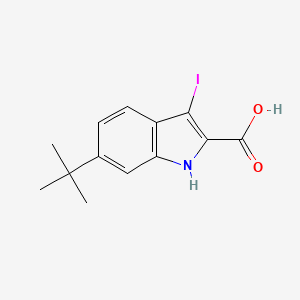
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group at the 6th position, an iodine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves several steps, starting from commercially available starting materials. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological systems, making it a useful tool in studying biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing their activity. The tert-butyl and iodine substituents can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
6-tert-Butyl-3-iodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
3-Iodo-1H-indole-2-carboxylic acid: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
6-tert-Butyl-3-iodo-1H-indole-1-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14INO2 |
|---|---|
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
6-tert-butyl-3-iodo-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)7-4-5-8-9(6-7)15-11(10(8)14)12(16)17/h4-6,15H,1-3H3,(H,16,17) |
Clé InChI |
SLZMIXGXQPQDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


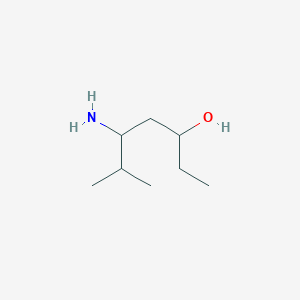
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
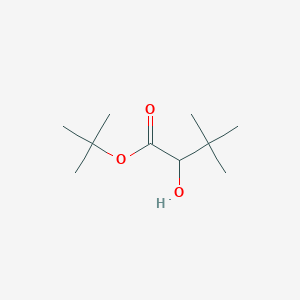
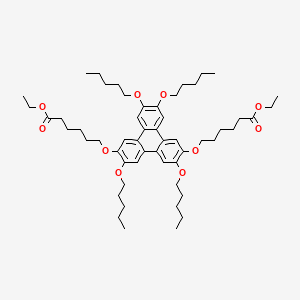
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
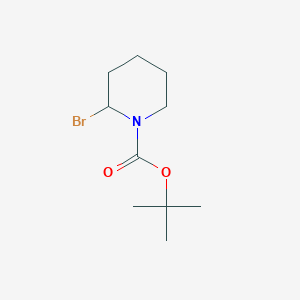
![2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
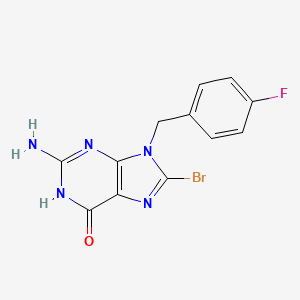
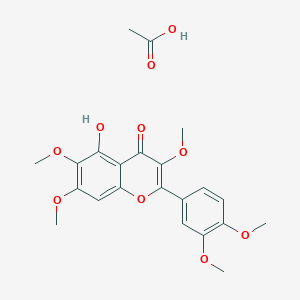
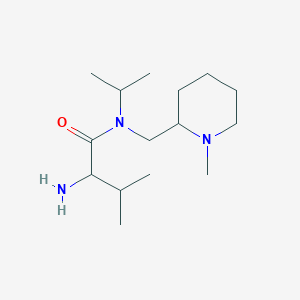
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786888.png)
